molecular formula C13H23BrO4 B1604916 Diethyl(6-bromohexyl)propanedioate CAS No. 6557-85-3

Diethyl(6-bromohexyl)propanedioate

Cat. No. B1604916
CAS RN: 6557-85-3
M. Wt: 323.22 g/mol
InChI Key: UEOSPPIPGYKPTO-UHFFFAOYSA-N
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Description

Diethyl(6-bromohexyl)propanedioate is a chemical compound with the molecular formula C13H23BrO4 . It is also known by other names such as Diethyl (6-bromohexyl)malonate and Propanedioic acid, 2-(6-bromohexyl)-, diethyl ester .


Synthesis Analysis

The synthesis of Diethyl(6-bromohexyl)propanedioate could potentially involve the alkylation of enolate ions . Diethyl propanedioate, also known as diethyl malonate, is a malonic ester that is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This enolate ion could then be alkylated at the alpha position through an SN2 reaction with a 6-bromohexyl halide .


Molecular Structure Analysis

The molecular structure of Diethyl(6-bromohexyl)propanedioate consists of a propanedioate group (a central carbon atom bonded to two carbonyl groups and two ethoxy groups) and a 6-bromohexyl group (a six-carbon chain with a bromine atom attached) attached to the central carbon .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, Diethyl(6-bromohexyl)propanedioate can undergo an SN2 reaction with alkyl halides . This reaction involves the replacement of an α-hydrogen with an alkyl group, forming a new carbon-carbon bond .


Physical And Chemical Properties Analysis

Diethyl(6-bromohexyl)propanedioate has a molecular weight of 323.22 . The compound’s density is predicted to be 1.225±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 12.91±0.59 .

properties

IUPAC Name

diethyl 2-(6-bromohexyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSPPIPGYKPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288228
Record name diethyl(6-bromohexyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288228
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Molecular Weight

323.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl(6-bromohexyl)propanedioate

CAS RN

6557-85-3, 29237-82-9
Record name NSC54804
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Record name diethyl(6-bromohexyl)propanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (6-bromohexyl)propanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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